

Application of Dimethyl Sulfoxide (DMSO) as an Extractant in Biochemistry and Cell Biology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimethyl sulfoxide

Cat. No.: B021448

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfoxide (DMSO) is a highly versatile and widely utilized aprotic solvent in biochemistry and cell biology. Its unique ability to dissolve a broad spectrum of polar and nonpolar compounds makes it an invaluable tool for a variety of applications, including the extraction of biomolecules, as a cryoprotectant for cell preservation, and as a vehicle for drug delivery in in vitro assays. This document provides detailed application notes and protocols for the use of DMSO as an extractant and solvent in key biochemical and cell biological workflows.

Extraction of Photosynthetic Pigments from Plant and Algal Cells

DMSO is an effective solvent for the extraction of chlorophyll and carotenoids from plant tissues and algal cells, often yielding higher or comparable efficiencies to traditional solvents like acetone and ethanol. Its use can simplify extraction protocols by eliminating the need for tissue grinding.^{[1][2]}

Quantitative Data: Chlorophyll Extraction Efficiency

Solvent	Plant/Algal Species	Chlorophyll a Concentration (µg/mL)	Total Chlorophyll Concentration (µg/mL)	Reference
DMSO	Scenedesmus sp.	~20% higher than 90% acetone	-	[3]
DMSO	Selenastrum sp.	~20% higher than 90% acetone	-	[3]
DMSO	Green Algae	2-60 times more chlorophyll than 90% acetone	-	[4]
DMSO	Diatoms & Blue-Green Algae	Equal to 90% acetone	-	[4]
96% Ethanol	Sesame Genotypes	29.39	-	[5]
DMSO	Sesame Genotypes	33.59	-	[5]
80% Acetone	Green Pepper (start of storage)	Lower than DMSO	2.4 times lower than DMSO	[6]
DMSO	Green Pepper (start of storage)	Higher than 80% Acetone	-	[6]

Experimental Protocol: Chlorophyll Extraction from Plant Leaves

This protocol is adapted from Hiscox and Israelstam (1979) and Richardson et al. (2002).[7]

Materials:

- Fresh plant tissue (e.g., leaf discs)

- **Dimethyl sulfoxide (DMSO)**
- 2 mL microcentrifuge tubes
- Water bath or heating block at 65°C
- Spectrophotometer
- Cuvettes

Procedure:

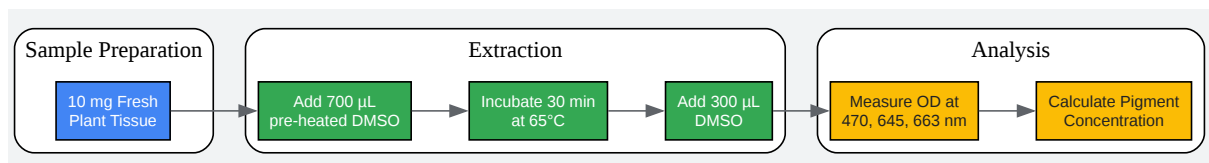
- Place 10 mg of fresh plant tissue into a 2 mL microcentrifuge tube.
- Add 700 µL of pre-heated (65°C) DMSO to the tube.
- Incubate the tubes for 30 minutes at 65°C in the dark.
- After incubation, add an additional 300 µL of DMSO to bring the total volume to 1 mL.
- Vortex the tube to ensure thorough mixing.
- Measure the absorbance (OD) of the extract at 470 nm, 645 nm, and 663 nm, using pure DMSO as a blank.
- Calculate the chlorophyll concentrations using Arnon's equations:[\[7\]](#)
 - Chlorophyll A (mg/g fresh weight) = $[(12.7 * A_{663}) - (2.69 * A_{645})] * (V / (1000 * W))$
 - Chlorophyll B (mg/g fresh weight) = $[(22.9 * A_{645}) - (4.68 * A_{663})] * (V / (1000 * W))$
 - Total Chlorophylls (mg/g fresh weight) = $[(20.08 * A_{645}) + (8.02 * A_{663})] * (V / (1000 * W))$
 - Carotenoids + Xanthophylls (mg/g fresh weight) = $[(1000 * A_{470} - 1.90 * ChIA - 63.14 * ChIB) / 214] * (V / (1000 * W))$

Where:

- V = final volume of the extract in mL

- W = fresh weight of the tissue in g

Experimental Workflow: Chlorophyll Extraction



[Click to download full resolution via product page](#)

Workflow for chlorophyll extraction using DMSO.

Cell Lysis for Biomolecule Extraction

DMSO can be used to lyse cells for the extraction of intracellular components, such as proteins and small molecules. It is particularly useful in assays where a stable, homogeneous solution is required.[8] A common application is in oxidative stress assays where cells are lysed with a DMSO/PBS solution.[8][9]

Quantitative Data: Cell Lysis and Protein Stability

While specific quantitative data on DMSO's lysis efficiency compared to other methods for general protein extraction is limited, its utility in specific assays is well-documented. For instance, in the dichlorofluorescein (DCF) oxidative stress assay, cell lysis with a 90% DMSO/10% PBS solution results in highly stable fluorescence signals compared to Triton X-100/PBS lysed cells.[8]

Experimental Protocol: Cell Lysis for Oxidative Stress Assay

This protocol is based on the method described by Wang et al. (2007) for the DCF assay.[8]

Materials:

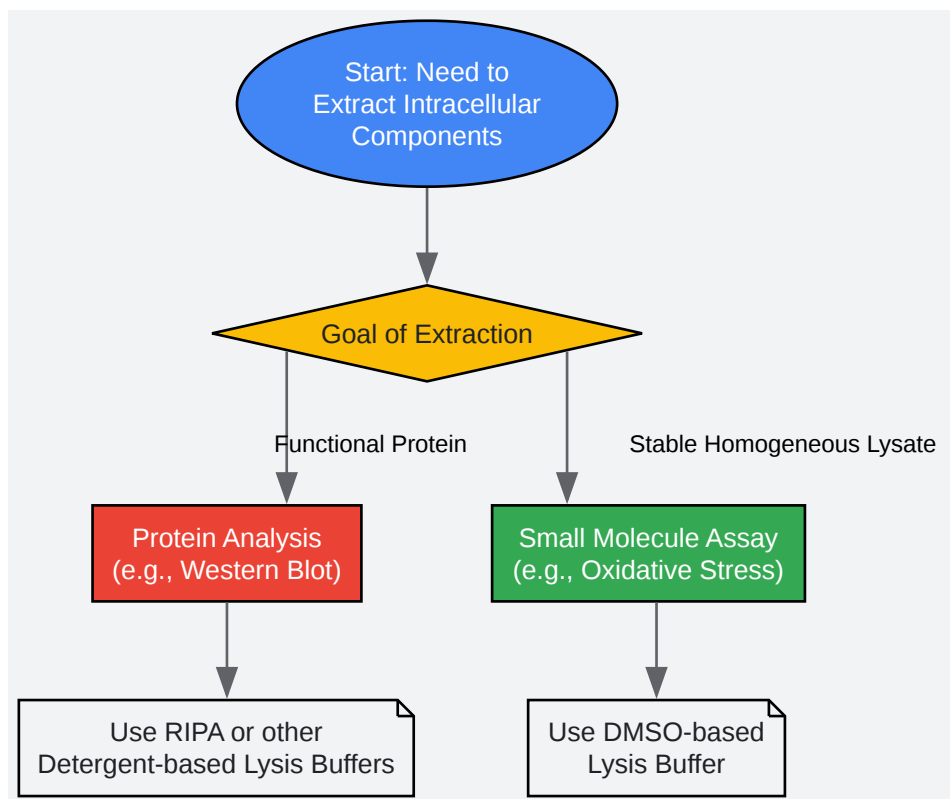
- Cultured cells (adherent or in suspension)

- Phosphate-buffered saline (PBS)
- Lysis buffer: 90% DMSO / 10% PBS (v/v)
- Microplate reader with fluorescence capabilities

Procedure:

- After experimental treatment, wash the cells twice with ice-cold PBS.
- For adherent cells, aspirate the final PBS wash and add the DMSO/PBS lysis buffer directly to the culture plate. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the cell pellet in the lysis buffer.
- Incubate the cells with the lysis buffer for 10 minutes at room temperature in the dark with gentle shaking.
- Transfer the cell lysate to a microplate.
- Measure the fluorescence at the appropriate excitation and emission wavelengths for the assay (e.g., 485 nm excitation and 530 nm emission for DCF).

Logical Relationship: Cell Lysis Method Choice



[Click to download full resolution via product page](#)

Decision tree for choosing a cell lysis method.

Cryopreservation of Mammalian Cells

DMSO is the most common cryoprotective agent used for the long-term storage of mammalian cells. It penetrates the cell membrane and reduces the freezing point of the intracellular water, thereby preventing the formation of damaging ice crystals.^{[10][11]}

Quantitative Data: Cell Viability after Cryopreservation with DMSO

Cell Type	DMSO Concentration	Post-Thaw Viability (%)	Reference
Vero Cells	2.5%	40	[12]
Vero Cells	5%	60	[12]
Vero Cells	10%	75	[12]
Vero Cells	15%	30	[12]
Regulatory T Cells	5%	78 (24h post-thaw)	[13]
Regulatory T Cells	10%	60 (24h post-thaw)	[13]
3T3 Fibroblasts in Hydrogel	0.1%	~85	[14]
3T3 Fibroblasts in Hydrogel	0.5%	~85	[14]
3T3 Fibroblasts in Hydrogel	1.0%	73	[14]
Autologous Hematopoietic Stem Cells	5%	Higher than 10%	[15]
Autologous Hematopoietic Stem Cells	10%	Lower than 5%	[15]

Experimental Protocol: Cryopreservation of Adherent Mammalian Cells

Materials:

- Adherent cells in log-phase growth
- Complete growth medium
- Fetal Bovine Serum (FBS)

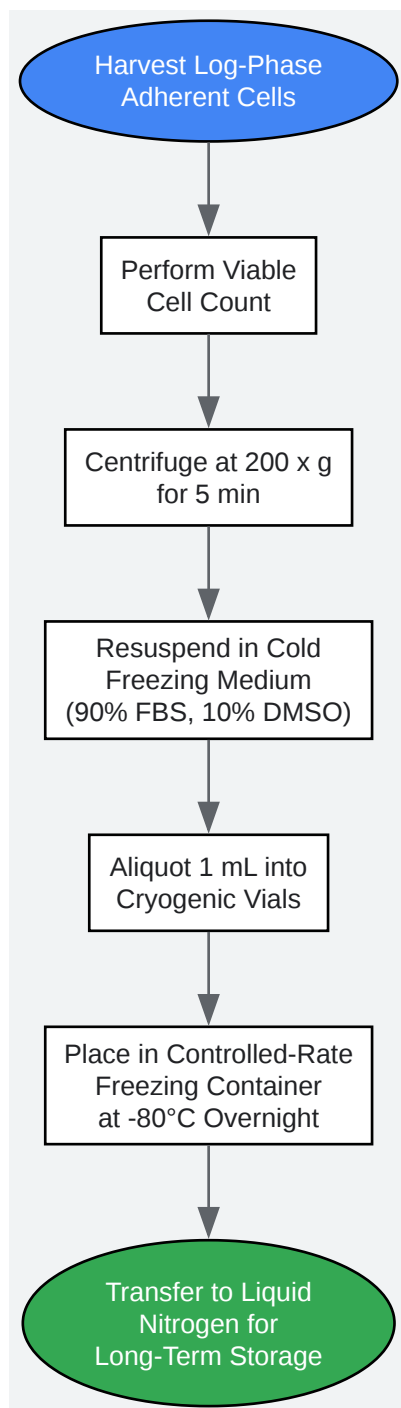
- DMSO, cell culture grade
- Trypsin-EDTA
- Cryogenic vials
- Controlled-rate freezing container (e.g., Mr. Frosty)
- -80°C freezer
- Liquid nitrogen storage dewar

Procedure:

- Prepare Freezing Medium: Prepare a freezing medium consisting of 90% FBS and 10% DMSO. Keep the freezing medium on ice.
- Harvest Cells:
 - Aspirate the growth medium from the culture flask.
 - Wash the cell monolayer with PBS.
 - Add Trypsin-EDTA to detach the cells and incubate at 37°C for a few minutes.
 - Neutralize the trypsin with complete growth medium.
 - Transfer the cell suspension to a conical tube.
- Cell Counting and Centrifugation:
 - Perform a viable cell count (e.g., using trypan blue exclusion).
 - Centrifuge the cell suspension at 200 x g for 5 minutes.
 - Aspirate the supernatant.
- Resuspension in Freezing Medium:

- Resuspend the cell pellet in the ice-cold freezing medium to a final concentration of 1×10^6 to 5×10^6 viable cells/mL.
- Aliquoting:
 - Dispense 1 mL of the cell suspension into each pre-labeled cryogenic vial.
- Controlled-Rate Freezing:
 - Place the cryogenic vials into a controlled-rate freezing container.
 - Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C per minute.[\[11\]](#)
- Long-Term Storage:
 - The next day, transfer the vials to a liquid nitrogen dewar for long-term storage.

Experimental Workflow: Cell Cryopreservation



[Click to download full resolution via product page](#)

Workflow for the cryopreservation of adherent cells.

DMSO as a Solvent in Enzyme Inhibition Assays

Due to its broad solvency, DMSO is a standard solvent for dissolving and diluting small molecule inhibitors for use in enzyme kinetics and high-throughput screening.[16][17] However,

it is crucial to maintain a consistent and low final concentration of DMSO in the assay, as it can directly impact enzyme activity.

Quantitative Data: Effect of DMSO on Enzyme Kinetics

The inhibitory effect of DMSO can vary depending on the enzyme and the substrate. For Aldose Reductase (AR), DMSO acts as a competitive inhibitor with respect to L-idose and a mixed-type inhibitor with respect to HNE.[\[15\]](#)

Enzyme	Substrate	DMSO Concentration (mM)	Inhibition Constant (K _i or K _i ') (mM)	Type of Inhibition	Reference
Aldose Reductase	L-idose	-	K _i = 235 ± 17	Competitive	[15]
Aldose Reductase	HNE	-	K _i = 266 ± 7, K _i ' = 378 ± 24	Mixed	[15]

Experimental Protocol: General Enzyme Inhibition Assay with a DMSO-Solubilized Inhibitor

Materials:

- Enzyme stock solution
- Substrate stock solution
- Inhibitor stock solution (dissolved in 100% DMSO)
- Assay buffer
- Microplate reader

Procedure:

- **Prepare Inhibitor Dilutions:** Prepare a serial dilution of the inhibitor stock solution in 100% DMSO.
- **Prepare Assay Plate:**
 - Add a small, consistent volume (e.g., 1 μ L) of each inhibitor dilution to the wells of a microplate.
 - For the control wells (no inhibitor), add the same volume of 100% DMSO. This ensures that the final DMSO concentration is the same in all wells.
- **Add Enzyme:** Add the appropriate volume of enzyme solution (diluted in assay buffer) to each well.
- **Pre-incubation (Optional):** Pre-incubate the enzyme and inhibitor for a defined period at the assay temperature.
- **Initiate Reaction:** Add the substrate solution (in assay buffer) to each well to start the enzymatic reaction.
- **Monitor Reaction:** Immediately place the plate in a microplate reader and monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
- **Data Analysis:** Determine the initial reaction rates for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

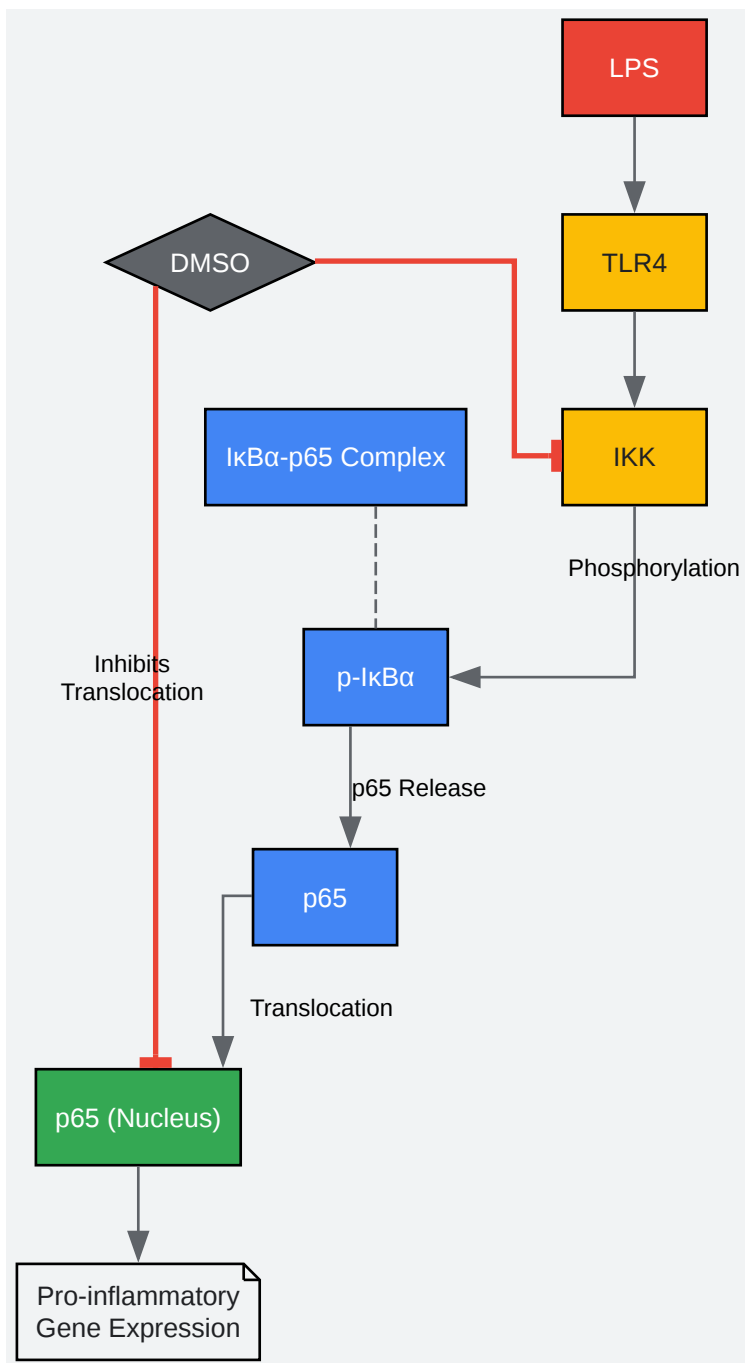
Impact of DMSO on Cellular Signaling Pathways

DMSO is not an inert solvent and can have direct effects on cellular signaling pathways, which is an important consideration when using it as a vehicle for drug screening. For example, DMSO has been shown to modulate the NF- κ B and MAPK signaling pathways.^{[18][19]}

DMSO's Effect on the NF- κ B Signaling Pathway

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, DMSO has been shown to inhibit the NF- κ B pathway. It increases the expression of I κ B- α and decreases the

phosphorylation of I κ B, which in turn inhibits the nuclear translocation of the p65 subunit of NF- κ B.[18][20]

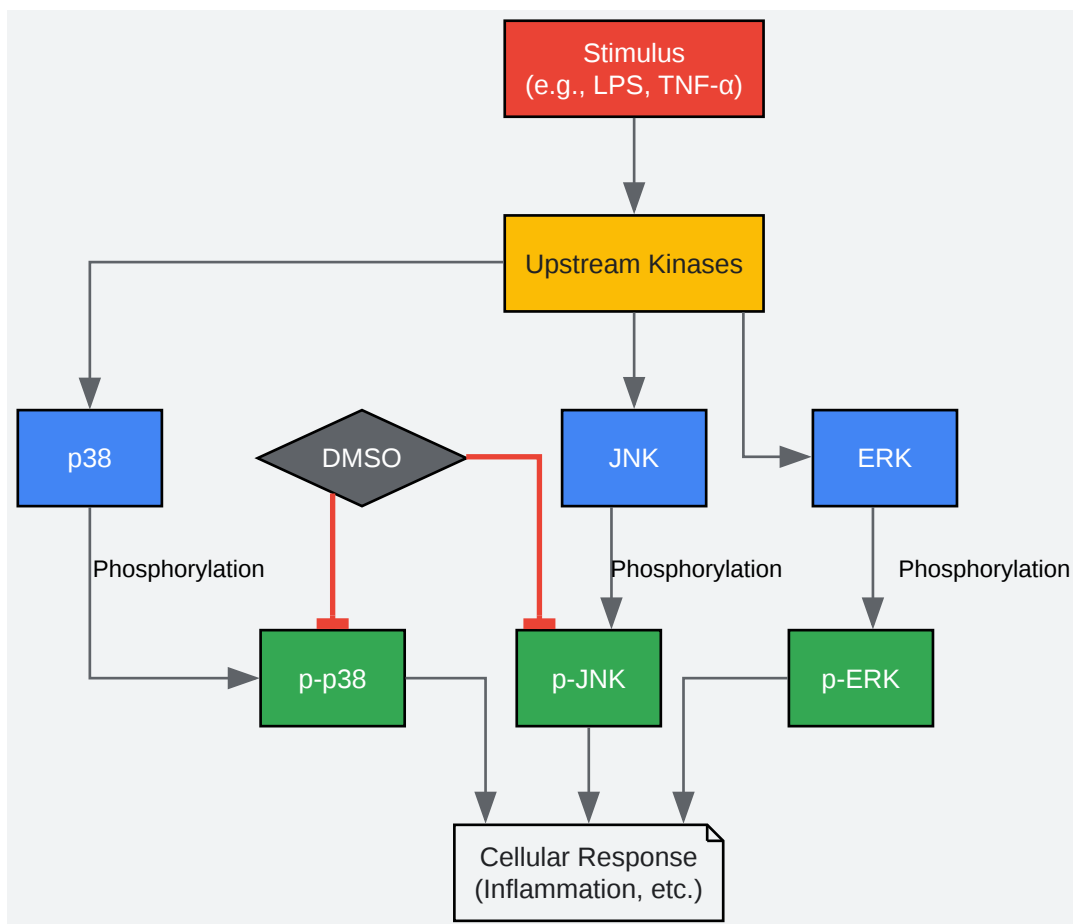


[Click to download full resolution via product page](#)

DMSO inhibits the NF- κ B signaling pathway.

DMSO's Effect on the MAPK Signaling Pathway

DMSO has also been shown to inhibit the phosphorylation of p38 and JNK MAP kinases in response to stimuli like TNF- α , while having a lesser effect on ERK phosphorylation.[21] In LPS-stimulated macrophages, DMSO downregulates the phosphorylation of p38, ERK, and JNK.[19]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]

- 3. Protein separation and purification in neat dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Harnessing the Power of DMSO: A Deep Dive into Plant Extract Solvent Dynamics [greenskybio.com]
- 11. researchgate.net [researchgate.net]
- 12. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GraphViz Examples and Tutorial [graphs.grevian.org]
- 14. Diffusion-Based Extraction of DMSO From a Cell Suspension in a Three Stream, Vertical Microchannel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. quora.com [quora.com]
- 19. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α -chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 20. Evaluation of dimethyl sulfoxide (DMSO) as a mobile phase additive during top 3 label-free quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. News - DMSO Recovery Process [hebeitech.com]
- To cite this document: BenchChem. [Application of Dimethyl Sulfoxide (DMSO) as an Extractant in Biochemistry and Cell Biology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021448#application-of-dmso-as-an-extractant-in-biochemistry-and-cell-biology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com